molecular formula C12H10O2S B6341653 (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1713241-54-3

(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6341653
CAS No.: 1713241-54-3
M. Wt: 218.27 g/mol
InChI Key: QPXDKTVOMRXGRK-AATRIKPKSA-N
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Description

(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound features a furan ring and a thiophene ring, which are both heterocyclic aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general reaction conditions include:

    Reactants: 5-Methylfurfural and 2-Acetylthiophene

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include:

    Batch or continuous flow reactors: to handle large volumes

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Can be reduced to form saturated ketones or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of heterocyclic compounds: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Catalysis: Can act as ligands in catalytic reactions.

Biology and Medicine

    Antimicrobial agents: Potential use as antimicrobial agents due to the presence of furan and thiophene rings.

    Antioxidants: May exhibit antioxidant properties.

Industry

    Dye and pigment production: Used in the synthesis of dyes and pigments due to their conjugated system.

    Pharmaceuticals: Potential use in drug development for various therapeutic applications.

Mechanism of Action

The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. For example:

    Antimicrobial action: May involve disruption of microbial cell membranes or inhibition of essential enzymes.

    Antioxidant action: May involve scavenging of free radicals and prevention of oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-Furyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a methylfuran ring.

    (2E)-1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

    Presence of both furan and thiophene rings: Provides unique electronic and steric properties.

    Potential for diverse chemical reactions: Due to the presence of multiple reactive sites.

Properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-9-4-7-12(14-9)11(13)6-5-10-3-2-8-15-10/h2-8H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXDKTVOMRXGRK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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